3-Piperidylcarbonyloxyphenyl piperidinecarboxylate
Overview
Description
3-Piperidylcarbonyloxyphenyl piperidinecarboxylate is a compound that belongs to the piperidine family, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Safety and Hazards
“1,3-Phenylenediamine” is harmful if inhaled, swallowed, or absorbed through the skin . It causes irritation of the eyes, skin, mucous membrane, and respiratory tract . When heated to decomposition, this compound emits irritating and/or toxic gases and fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen .
Mechanism of Action
Target of Action
1,3-Phenylene di(1-piperidinecarboxylate) is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets due to their versatile structure
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical reactions . More research is needed to elucidate the specific pathways affected by 1,3-phenylene di(1-piperidinecarboxylate).
Result of Action
Some piperidine derivatives have shown potential anticancer activity . More research is needed to elucidate the specific effects of 1,3-phenylene di(1-piperidinecarboxylate).
Action Environment
Some piperidine derivatives have shown exceptional ability to undergo [2 + 2] polymerisation upon uv irradiation . More research is needed to understand how environmental factors influence the action of 1,3-phenylene di(1-piperidinecarboxylate).
Preparation Methods
The synthesis of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate involves several steps, including cyclization and esterification reactions. One common synthetic route involves the reaction of piperidine with phenyl chloroformate under basic conditions to form the desired ester. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Piperidylcarbonyloxyphenyl piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
3-Piperidylcarbonyloxyphenyl piperidinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
3-Piperidylcarbonyloxyphenyl piperidinecarboxylate can be compared with other piperidine derivatives, such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has similar structural features but differs in its ester group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for various applications in research and industry.
Properties
IUPAC Name |
[3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(19-10-3-1-4-11-19)23-15-8-7-9-16(14-15)24-18(22)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSPDWMOHMXEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC(=CC=C2)OC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331439 | |
Record name | [3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806652 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
539805-37-3 | |
Record name | [3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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